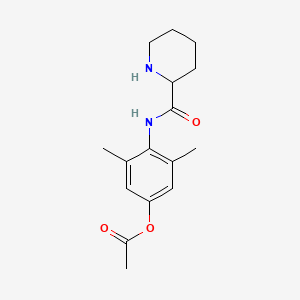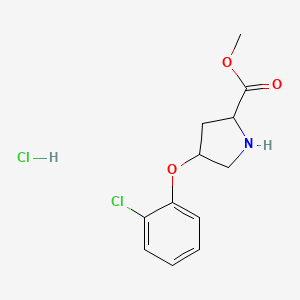
(1R)-1-(4-cyclohexylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-cyclohexylphenyl)ethanol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-cyclohexylphenyl)ethanol typically involves the reduction of the corresponding ketone, (4-cyclohexylphenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-cyclohexylphenyl)ethanol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-cyclohexylphenyl)acetone or (4-cyclohexylphenyl)acetic acid.
Reduction: Formation of (4-cyclohexylphenyl)ethane.
Substitution: Formation of (1R)-1-(4-cyclohexylphenyl)ethyl chloride or bromide.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclohexyl and phenyl groups on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-cyclohexylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The cyclohexyl and phenyl groups may influence the compound’s binding affinity and activity at various biological receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(4-methylphenyl)ethanol
- (1R)-1-(4-ethylphenyl)ethanol
- (1R)-1-(4-isopropylphenyl)ethanol
Uniqueness
(1R)-1-(4-cyclohexylphenyl)ethanol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(1R)-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3/t11-/m1/s1 |
Clé InChI |
CYEIZTMWVNXOQH-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C2CCCCC2)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)





![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)





